Phenol, thiobis[tetrapropylene-
Description
Properties
CAS No. |
68815-67-8 |
|---|---|
Molecular Formula |
C36H58O2S |
Molecular Weight |
554.9 g/mol |
IUPAC Name |
3-dodecyl-4-(2-dodecyl-4-hydroxyphenyl)sulfanylphenol |
InChI |
InChI=1S/C36H58O2S/c1-3-5-7-9-11-13-15-17-19-21-23-31-29-33(37)25-27-35(31)39-36-28-26-34(38)30-32(36)24-22-20-18-16-14-12-10-8-6-4-2/h25-30,37-38H,3-24H2,1-2H3 |
InChI Key |
TYHISQCJHIXQGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C=CC(=C1)O)SC2=C(C=C(C=C2)O)CCCCCCCCCCCC |
Origin of Product |
United States |
Nomenclature and Structural Characterization
Systematic Naming and Isomeric Forms
IUPAC Nomenclature and Common Synonyms
The compound "Phenol, thiobis[tetrapropylene-" is a complex chemical substance that is often encountered as a mixture of isomers. oecd.org Its naming can be intricate due to the branched nature of the tetrapropylene groups. A specific isomer of a related compound, tetrapropylene phenol (B47542), is identified by the IUPAC name 4-(2,4-dimethyl-3-propylheptyl)phenol. nih.gov
Common synonyms for related substances include Phenol, (tetrapropenyl) derivatives and Phenol, dodecyl-, branched. oecd.org The Chemical Abstracts Service (CAS) number for "Phenol, thiobis[tetrapropylene-" is 68815-67-8. environmentalchemistry.com Another related compound, Phenol, tetrapropylene-, has the CAS number 57427-55-1. nih.govedlists.org
Structural Motifs: Phenolic Hydroxyls, Thioether Linkages, and Alkyl Substituents
The structure of "Phenol, thiobis[tetrapropylene-" is characterized by three key functional motifs:
Phenolic Hydroxyls: The presence of hydroxyl (-OH) groups directly attached to the aromatic rings defines the compound as a phenol. ontosight.aichemrxiv.org This group is known to be acidic and can form hydrogen bonds. ucalgary.caresearchgate.net The electronic properties of the phenol ring are significantly influenced by the hydroxyl group. chemrxiv.orgresearchgate.net
Thioether Linkages: Two substituted phenol rings are connected by a sulfur atom, forming a thioether (or sulfide) linkage (R-S-R'). fiveable.mewikipedia.org Thioethers are characterized by a C-S-C bond angle that is typically around 99° in dimethylsulfide. wikipedia.org This linkage is a crucial structural feature, and its presence differentiates the compound from simple alkylphenols. fiveable.mewikipedia.org
Alkyl Substituents: The tetrapropylene groups are bulky, branched alkyl chains. oecd.orgontosight.ai These substituents significantly increase the hydrophobicity and molecular weight of the compound compared to phenol. ontosight.ai The branching of these alkyl chains influences the compound's physical properties and steric hindrance around the phenolic and thioether functionalities.
Computational Structural Elucidation
Theoretical Conformational Analysis
Due to the high degree of flexibility in the tetrapropylene side chains and the potential for rotation around the thioether linkage, "Phenol, thiobis[tetrapropylene-" can adopt a vast number of conformations. Theoretical conformational analysis, employing molecular mechanics and quantum chemical methods, is a valuable tool for identifying low-energy conformers and understanding the molecule's three-dimensional structure.
Computational methods can be used to perform torsional scans to explore the potential energy surface associated with bond rotations. substack.com For complex molecules, identifying the global minimum energy conformation can be challenging.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful for investigating the electronic structure of molecules like "Phenol, thiobis[tetrapropylene-". plos.orgnih.gov These calculations can provide insights into:
Electron Distribution and Molecular Orbitals: DFT methods can be used to calculate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and understand how substituents affect the electronic properties of the phenol rings. researchgate.netscispace.com The electronic structure is fundamental to understanding the molecule's reactivity. chemrxiv.orgresearchgate.net
Spectroscopic Properties: Quantum chemical calculations can predict various spectroscopic properties, such as NMR chemical shifts and UV-Visible absorption bands, which can aid in experimental characterization. plos.org
Reactivity Descriptors: Parameters derived from quantum chemical calculations can help predict sites of reactivity, such as susceptibility to electrophilic attack or oxidation. chemrxiv.orgresearchgate.net For instance, the electronic properties of substituted phenols can be analyzed to understand their antioxidant activity. arcjournals.org
Reaction Mechanisms and Chemical Reactivity
Mechanistic Investigations of Antioxidant Activity
The primary role of Phenol (B47542), thiobis[tetrapropylene-] is to mitigate oxidative degradation in materials by interrupting free radical chain reactions. This is accomplished through several key mechanistic pathways. Phenolic compounds are known to act as antioxidants primarily through hydrogen atom transfer and single electron transfer mechanisms. nih.govnih.gov The presence of a sulfur atom can introduce additional antioxidant capabilities, creating a synergistic effect where the phenolic group scavenges radicals and the sulfur-containing moiety decomposes hydroperoxides. nih.govnih.gov
The Hydrogen Atom Transfer (HAT) mechanism is a fundamental pathway for sterically hindered phenols. youtube.com In this process, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it and stopping the propagation of the radical chain reaction.
Reaction: Ar-OH + R• → Ar-O• + RH
The efficacy of the HAT mechanism is largely dependent on the bond dissociation enthalpy (BDE) of the phenolic O-H bond. The bulky tetrapropylene groups on the aromatic ring of Phenol, thiobis[tetrapropylene-] play a crucial role by providing steric shielding to the resulting phenoxyl radical (Ar-O•). This hindrance prevents the radical from participating in undesirable side reactions and enhances its stability, making the parent compound a more effective antioxidant. vinatiorganics.com
An alternative, though often complementary, pathway is the Single Electron Transfer (SET) mechanism. nih.gov In this pathway, the phenol molecule donates an electron to the free radical, forming a radical cation. This is typically followed by deprotonation to yield the same stable phenoxyl radical seen in the HAT mechanism.
Reaction: Ar-OH + R• → [Ar-OH]•+ + R:- → Ar-O• + RH
| Characteristic | Hydrogen Atom Transfer (HAT) | Single Electron Transfer (SET) |
|---|---|---|
| Primary Step | Donation of a hydrogen atom | Donation of an electron |
| Key Parameter | Bond Dissociation Enthalpy (BDE) | Ionization Potential (IP) |
| Intermediate | Phenoxyl Radical (Ar-O•) | Phenol Radical Cation ([Ar-OH]•+) |
| Solvent Influence | Less sensitive to polarity | Favored in polar solvents |
The "hindered" nature of Phenol, thiobis[tetrapropylene-] is central to its function. vinatiorganics.com The large tetrapropylene groups attached to the phenol rings create significant steric bulk around the reactive hydroxyl group and the resulting phenoxyl radical. phantomplastics.com
Key Effects of Steric Hindrance:
Stabilization of Phenoxyl Radical: The bulky groups physically obstruct other molecules from easily reaching and reacting with the radical center on the oxygen atom. This increases the lifetime of the phenoxyl radical, allowing it to terminate another free radical, thus enhancing its stoichiometric efficiency.
Prevention of Pro-oxidant Activity: By preventing the phenoxyl radical from initiating new oxidation chains, steric hindrance minimizes potential pro-oxidant effects that can be observed with less hindered phenols.
Enhanced Solubility: The alkyl nature of the tetrapropylene groups improves the solubility of the antioxidant in nonpolar materials such as polymers and lubricants, where it is commonly used. nih.gov
| Property | Effect of Increased Steric Hindrance | Rationale |
|---|---|---|
| Phenoxyl Radical Stability | Increases | Physical shielding prevents unwanted side reactions. |
| Reactivity with Small Radicals | Maintained | Small radicals can still access the O-H group. |
| Tendency for Dimerization | Decreases | Bulky groups prevent two phenoxyl radicals from coupling. |
| Solubility in Hydrocarbons | Increases | Large alkyl groups enhance lipophilicity. |
Oxidative Transformation Mechanisms
Under conditions of severe oxidative stress, the phenolic structure itself can undergo transformation. These reactions are important as they can lead to the consumption of the antioxidant and the formation of various byproducts.
One significant transformation pathway for phenols is oxidative dearomatization. researchgate.net While detailed studies on Phenol, thiobis[tetrapropylene-] are scarce, research on other phenols shows that reaction with certain oxidants can lead to the addition of a hydroxyl group to the aromatic ring, resulting in a non-aromatic cyclohexadienone product. researchgate.net This process effectively destroys the phenolic structure and its associated antioxidant capacity. The reaction often proceeds through a phenoxyl radical intermediate, which can then react with an oxygenated species. The specific products formed would be highly dependent on the oxidant and the reaction conditions.
Mechanisms of Oxidation by Reactive Oxygen Species (ROS)
Reactive Oxygen Species (ROS) are highly reactive chemical species containing oxygen, such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). nih.gov The antioxidant properties of hindered phenols like Phenol, thiobis[tetrapropylene- stem from their ability to scavenge these radicals, thereby inhibiting oxidative degradation of other materials. researchgate.netrasayanjournal.co.in
The primary mechanism of antioxidant action for hindered phenols involves the donation of a hydrogen atom from the phenolic hydroxyl group to a reactive oxygen species. This process is outlined below:
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a radical (R•), neutralizing the radical and forming a stable phenoxyl radical. The bulky tetrapropylene groups on the phenol rings provide steric hindrance, which enhances the stability of this resulting phenoxyl radical and prevents it from participating in further unwanted reactions.
Phenol-OH + R• → Phenol-O• + RH
Radical Scavenging: The newly formed phenoxyl radical is relatively stable due to the delocalization of the unpaired electron across the aromatic ring and the steric shielding from the alkyl groups. It can then react with another radical, effectively terminating the radical chain reaction.
Phenol-O• + R• → Phenol-OR
Oxidation of the Thioether Bridge:
Thioether (R-S-R') + ROS → Sulfoxide (B87167) (R-SO-R')
Sulfoxide (R-SO-R') + ROS → Sulfone (R-SO₂-R')
The presence of both a hindered phenolic hydroxyl group and a thioether bridge allows for a synergistic antioxidant effect. The phenol can act as a primary antioxidant by donating a hydrogen atom, while the thioether can decompose hydroperoxides, a source of new radicals.
Carboxylation Reactions and Mechanisms
Carboxylation of phenols is a significant industrial process, most notably achieved through the Kolbe-Schmitt reaction. wikipedia.org This reaction introduces a carboxylic acid group onto the phenolic ring, typically in the ortho position to the hydroxyl group. organic-chemistry.org
The Kolbe-Schmitt reaction proceeds via the following steps:
Phenoxide Formation: The phenol is first treated with a base, such as sodium hydroxide (B78521), to form a phenoxide salt. The phenoxide ion is more reactive towards electrophilic aromatic substitution than the neutral phenol. wikipedia.orgkyoto-u.ac.jp
Phenol-OH + NaOH → Phenol-O⁻Na⁺ + H₂O
Electrophilic Attack by Carbon Dioxide: The sodium phenoxide is then heated with carbon dioxide under pressure. The CO₂ acts as an electrophile and is attacked by the electron-rich phenoxide ring. The reaction typically favors substitution at the ortho position due to the formation of a chelated intermediate with the sodium ion. researchgate.netwikipedia.org
Tautomerization and Acidification: The intermediate then tautomerizes to the more stable carboxylate, which upon acidification yields the final hydroxybenzoic acid. wikipedia.org
For a sterically hindered phenol such as Phenol, thiobis[tetrapropylene-, the bulky tetrapropylene groups would significantly influence the regioselectivity of the Kolbe-Schmitt reaction. The large alkyl groups would likely block the ortho positions, making carboxylation at these sites difficult. Consequently, carboxylation would be expected to occur preferentially at the less hindered para position relative to the hydroxyl group. The use of different alkali metal hydroxides can also influence the outcome, with potassium hydroxide sometimes favoring the formation of the para isomer. wikipedia.org
Table 1: Influence of Substituents on the Kolbe-Schmitt Reaction for Analogous Phenols
| Phenol Derivative | Major Product | Observations | Reference |
| Phenol | Salicylic acid (ortho-hydroxybenzoic acid) | The classic example, favoring ortho carboxylation with sodium phenoxide. | wikipedia.org |
| p-Cresol | 4-Hydroxy-3-methylbenzoic acid | Carboxylation occurs at the available ortho position. | mdpi.com |
| 2,6-Di-tert-butylphenol | No reaction | The bulky tert-butyl groups at both ortho positions prevent carboxylation. | mdpi.com |
This table presents data for analogous compounds to illustrate the principles of the Kolbe-Schmitt reaction, as specific data for Phenol, thiobis[tetrapropylene- is not available.
Environmental Fate and Transformation Pathways
Biodegradation Pathways in Environmental Compartments
The biodegradation of Phenol (B47542), thiobis[tetrapropylene-] is anticipated to be influenced by the presence of both its phenolic and thioether functionalities, as well as the bulky tetrapropylene substituents. The complex structure likely renders it more resistant to microbial attack than simpler phenols.
Microbial Degradation Mechanisms (e.g., Aerobic and Anaerobic)
Microbial degradation of phenolic compounds can occur under both aerobic and anaerobic conditions, though the presence of oxygen generally facilitates more rapid breakdown.
Under aerobic conditions , the initial attack on the phenolic ring is typically initiated by monooxygenase enzymes. For alkylated phenols, the alkyl chain can also be a site of initial oxidation. The presence of the large tetrapropylene groups on Phenol, thiobis[tetrapropylene-] may sterically hinder enzymatic access to the aromatic ring, potentially slowing the rate of degradation.
Anaerobic degradation of alkylphenols has been observed, often proceeding at a slower rate than aerobic degradation. Studies on 4-alkylphenols have shown that under nitrate-reducing conditions, the degradation can be initiated by the oxidation of the α-carbon on the alkyl chain. nih.gov For example, 4-n-propylphenol and 4-n-butylphenol have been shown to be anaerobically transformed into 4'-hydroxypropiophenone (B143161) and 4'-hydroxybutyrophenone, respectively. nih.gov However, some ortho-substituted alkylphenols have been found to be resistant to anaerobic biodegradation under methanogenic, sulfate-reducing, or nitrate-reducing conditions. nih.gov The complex branched structure of the tetrapropylene group may pose a significant challenge to anaerobic microbial consortia.
It is plausible that the thioether linkage in Phenol, thiobis[tetrapropylene-] could also be a target for microbial cleavage, potentially breaking the molecule into smaller, more readily degradable phenolic units.
Role of Key Microbial Enzymes (e.g., Phenol Hydroxylase, Catechol Dioxygenases)
The enzymatic machinery responsible for the breakdown of phenolic compounds is well-documented. The key enzymes involved are phenol hydroxylases and catechol dioxygenases.
Phenol hydroxylase is a crucial enzyme that initiates the aerobic degradation of phenol by hydroxylating the aromatic ring to form catechol. ebi.ac.ukebi.ac.ukwikipedia.org Some phenol hydroxylases have demonstrated activity towards alkylated phenols, although the efficiency can be affected by the size and position of the alkyl substituent. nih.gov The large tetrapropylene groups of Phenol, thiobis[tetrapropylene-] would likely present a significant steric hindrance to the active site of many phenol hydroxylases, potentially making this initial step a rate-limiting factor in its degradation.
Once catechol or a substituted catechol is formed, the aromatic ring is cleaved by catechol dioxygenases . There are two main types:
Catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl groups (ortho-cleavage). nih.govnih.govwikipedia.org
Catechol 2,3-dioxygenase cleaves the bond adjacent to one of the hydroxyl groups (meta-cleavage). wikipedia.org
The presence of substituents on the catechol ring can significantly impact the activity and specificity of these enzymes. For instance, some catechol 1,2-dioxygenases show limited to no activity on substituted catechols. nih.gov The degradation of the catechol derivative of Phenol, thiobis[tetrapropylene-] would depend on the ability of the microbial catechol dioxygenases present in the environment to accommodate such a large and complex substrate.
Interactive Table: Key Enzymes in Phenol and Alkylphenol Biodegradation
| Enzyme | EC Number | Function | Substrate Examples | Potential Role in Degradation of Phenol, thiobis[tetrapropylene-] |
| Phenol Hydroxylase | 1.14.13.7 | Hydroxylation of phenol to catechol | Phenol, some alkylated phenols ebi.ac.ukebi.ac.ukwikipedia.orgnih.gov | Likely involved in the initial attack on the phenolic rings, but activity may be sterically hindered by the tetrapropylene groups. |
| Catechol 1,2-Dioxygenase | 1.13.11.1 | Ortho-cleavage of the catechol ring | Catechol, 3-methylcatechol, 4-methylcatechol (B155104) nih.govwikipedia.org | Cleavage of the resulting catechol intermediate, but activity may be inhibited by the large substituents. |
| Catechol 2,3-Dioxygenase | 1.13.11.2 | Meta-cleavage of the catechol ring | Catechol, substituted catechols wikipedia.org | Alternative cleavage pathway for the catechol intermediate; substrate specificity would be a critical factor. |
Identification of Microbial Metabolites during Degradation
Direct evidence for the microbial metabolites of Phenol, thiobis[tetrapropylene-] is not available in the current scientific literature. However, based on the degradation pathways of analogous compounds, several potential intermediates can be hypothesized.
Initial aerobic degradation would likely lead to hydroxylated and carboxylated derivatives of the parent compound. Cleavage of the thioether bond could result in the formation of tetrapropylene-substituted phenols and potentially sulfur-containing inorganic or simple organic compounds.
Under anaerobic conditions, oxidation of the tetrapropylene side chains could lead to the formation of ketone-containing metabolites, similar to what has been observed for other 4-alkylphenols. nih.gov
Further degradation of these initial metabolites would likely proceed through ring cleavage to form aliphatic acids, which can then be completely mineralized to carbon dioxide and water through central metabolic pathways.
Abiotic Transformation Processes
In addition to microbial action, Phenol, thiobis[tetrapropylene-] can be transformed in the environment through non-biological processes, primarily photodegradation and hydrolysis.
Photodegradation Mechanisms
Phenolic compounds are known to undergo photodegradation in the presence of sunlight. The process often involves the generation of reactive oxygen species, such as hydroxyl radicals, which can attack the aromatic ring and lead to its cleavage. The presence of a thioether linkage may also influence the photochemical behavior of the molecule. Studies on other sulfur-containing phenols have shown that the sulfur atom can participate in photochemical reactions. nih.gov The complex structure of Phenol, thiobis[tetrapropylene-] suggests that it may absorb light in the environmentally relevant UV spectrum, leading to its gradual breakdown in surface waters. The degradation of phenol in water can be enhanced by photocatalysts such as titanium dioxide (TiO2). desline.com
Hydrolytic Stability and Pathways
The hydrolytic stability of Phenol, thiobis[tetrapropylene-] is expected to be influenced by the thioether bond. While thioethers are generally considered to be relatively stable to hydrolysis under neutral pH conditions, the stability can be affected by the presence of neighboring functional groups and environmental conditions such as pH and temperature. masterorganicchemistry.comlibretexts.org The large alkyl groups on the phenolic rings may provide some steric protection to the thioether linkage, potentially slowing down the rate of hydrolysis. However, over extended periods, particularly under acidic or basic conditions, hydrolytic cleavage of the C-S bond could occur, leading to the formation of the corresponding tetrapropylene-substituted phenols.
Interactive Table: Summary of Potential Transformation Pathways
| Transformation Pathway | Conditions | Key Processes | Potential Products |
| Aerobic Biodegradation | Presence of oxygen, microbial activity | Enzymatic hydroxylation and ring cleavage | Hydroxylated derivatives, carboxylated derivatives, tetrapropylene-substituted phenols, CO2, H2O |
| Anaerobic Biodegradation | Absence of oxygen, microbial activity | Oxidation of alkyl side chains, potential ring cleavage | Ketone-containing metabolites, smaller phenolic compounds |
| Photodegradation | Sunlight | Generation of reactive oxygen species, direct photolysis | Oxidized and cleaved products |
| Hydrolysis | Water, varying pH | Cleavage of the thioether bond | Tetrapropylene-substituted phenols |
Oxidative Degradation in Environmental Media (e.g., Soil, Water)
The degradation of Phenol, thiobis[tetrapropylene-] in the environment is expected to be influenced by oxidative processes, similar to other phenolic compounds. While specific studies on this particular molecule are limited, the degradation pathways can be inferred from research on related substances such as other alkylphenols and thiobisphenols.
In soil and water, oxidative degradation can be initiated by microbial activity or abiotic factors. Microorganisms, through the action of enzymes like monooxygenases and dioxygenases, can hydroxylate the aromatic ring, leading to ring cleavage and further breakdown. The long tetrapropylene side chains are also susceptible to microbial oxidation, likely proceeding through terminal oxidation followed by beta-oxidation, a common pathway for the degradation of long-chain alkyl compounds. nih.govresearchgate.net
Abiotic oxidation can occur through reactions with naturally present oxidants like hydroxyl radicals (•OH). These radicals can attack the phenolic ring, leading to the formation of phenoxyl radicals. These reactive intermediates can then undergo further reactions, including polymerization or cleavage of the aromatic ring. The presence of the thioether linkage in Phenol, thiobis[tetrapropylene-] introduces another potential site for oxidation, where the sulfur atom can be oxidized to sulfoxide (B87167) and then to sulfone, potentially altering the compound's properties and subsequent degradation pathway. Research on the oxidation of other sulfur-containing organic compounds has shown that this is a significant transformation process. nih.gov
Table 1: Potential Oxidative Degradation Products of Phenol, thiobis[tetrapropylene-]
| Precursor Compound | Potential Degradation Product | Transformation Process |
| Phenol, thiobis[tetrapropylene- | Hydroxylated and/or ring-cleaved products | Microbial or abiotic oxidation of the phenolic rings |
| Phenol, thiobis[tetrapropylene- | Carboxylic acids (from side chains) | Beta-oxidation of the tetrapropylene chains |
| Phenol, thiobis[tetrapropylene- | Thiobisphenol sulfoxide | Oxidation of the thioether linkage |
| Phenol, thiobis[tetrapropylene- | Thiobisphenol sulfone | Further oxidation of the sulfoxide |
Environmental Partitioning and Mobility Studies
The partitioning and mobility of Phenol, thiobis[tetrapropylene-] in the environment are largely governed by its physicochemical properties, particularly its hydrophobicity. The long alkyl chains suggest a high octanol-water partition coefficient (Kow), indicating a strong tendency to partition into organic matter and lipids.
Due to its expected high hydrophobicity, Phenol, thiobis[tetrapropylene-] is likely to exhibit strong sorption to soil and sediment. The primary mechanism for this sorption is expected to be partitioning into the soil organic carbon (SOC). chemsafetypro.com The extent of this sorption is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). While an experimental Koc value for Phenol, thiobis[tetrapropylene-] is not available, it can be estimated to be high based on its structure. For other long-chain alkylphenols, Koc values are typically in the range of 10^4 to 10^6 L/kg, indicating low mobility in soil. nih.gov
The sorption process involves the hydrophobic tetrapropylene chains interacting with the nonpolar components of soil organic matter. Additionally, the phenolic hydroxyl groups may participate in hydrogen bonding with functional groups on the surface of soil minerals and organic matter, further contributing to its retention. The large size of the molecule may also lead to physical entrapment within the soil matrix.
Table 2: Estimated Physicochemical Properties and Sorption Behavior of Phenol, thiobis[tetrapropylene-]
| Parameter | Estimated Value/Behavior | Implication for Environmental Partitioning |
| Log Kow | High | Strong partitioning to organic matter and biota |
| Water Solubility | Low | Limited dissolution in water |
| Log Koc | High (estimated > 4.5) | Strong sorption to soil and sediment; low mobility chemsafetypro.com |
These values are estimations based on the chemical structure and data for analogous compounds.
In aquatic systems, the transport of Phenol, thiobis[tetrapropylene-] is expected to be primarily associated with particulate matter. Due to its low water solubility and high affinity for organic carbon, the compound will likely adsorb to suspended sediments and organic detritus. chemsafetypro.com This association with particles means that its movement in rivers, lakes, and oceans will be largely dictated by the transport of these suspended solids.
Vertical transport in the water column will involve the settling of these particles, leading to the accumulation of Phenol, thiobis[tetrapropylene-] in the benthic sediments. This can create a long-term reservoir of the compound in the sediment bed. Resuspension of sediments due to currents or bioturbation can reintroduce the compound into the water column.
Due to its hydrophobic nature, bioaccumulation in aquatic organisms is a potential concern. The compound can partition from the water and sediment into the fatty tissues of fish and other aquatic life. The potential for biomagnification through the food web would depend on its metabolic fate within organisms.
Advanced Analytical and Characterization Techniques
Chromatographic Separation Methodologies
The separation of the various isomers of "Phenol, thiobis[tetrapropylene-" is a critical step in its analysis. High-resolution chromatographic techniques are essential to resolve these closely related structures.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile and thermally labile compounds like "Phenol, thiobis[tetrapropylene-". When coupled with advanced detectors, HPLC provides both qualitative and quantitative information. Ultraviolet (UV) detection is commonly employed, leveraging the chromophoric nature of the phenol (B47542) groups. For enhanced selectivity and sensitivity, fluorescence detection can also be utilized. The specific wavelength for UV detection is typically set around 225 nm to achieve optimal response for this class of compounds. The choice of mobile and stationary phases is critical for achieving adequate separation of the complex mixture of isomers.
Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. However, due to the low volatility and polar nature of the phenolic hydroxyl groups in "Phenol, thiobis[tetrapropylene-", direct analysis by GC is often challenging. To overcome this limitation, derivatization techniques are employed to increase the volatility and thermal stability of the analyte. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the polar hydroxyl groups into less polar trimethylsilyl (B98337) ethers. This process significantly improves the chromatographic peak shape and reduces tailing, enabling more accurate quantification.
For highly complex mixtures containing numerous isomers of "Phenol, thiobis[tetrapropylene-", Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC. UHPLC systems utilize columns with smaller particle sizes (typically less than 2 µm), which results in higher separation efficiency, improved resolution, and faster analysis times. The enhanced resolving power of UHPLC is particularly beneficial for separating the intricate patterns of isomers found in technical-grade "Phenol, thiobis[tetrapropylene-", providing a more detailed and accurate profile of the sample.
Spectrometric Characterization Approaches
Spectrometric techniques are vital for the structural elucidation and confirmation of "Phenol, thiobis[tetrapropylene-" following chromatographic separation.
Mass Spectrometry (MS), particularly when coupled with chromatographic techniques (GC-MS and LC-MS), is an indispensable tool for the analysis of "Phenol, thiobis[tetrapropylene-". Electron ionization (EI) is a common ionization technique used in GC-MS, which generates characteristic fragmentation patterns that can aid in structural identification. For more detailed structural information, tandem mass spectrometry (MS/MS) is employed. In MS/MS, a specific ion (the precursor ion) is selected and subjected to collision-induced dissociation (CID) to produce a series of product ions. The resulting fragmentation spectrum provides valuable insights into the compound's structure, including the nature of the alkyl chains and the thioether linkage. This technique is also highly sensitive, allowing for the quantification of "Phenol, thiobis[tetrapropylene-" at very low concentrations.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of "Phenol, thiobis[tetrapropylene-". Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum can be used to determine the substitution pattern on the aromatic rings and the structure of the tetrapropylene chains. ¹³C NMR provides complementary information on the carbon skeleton of the molecule. For unambiguous assignment of all signals and to establish connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary. These advanced NMR experiments are crucial for definitively characterizing the complex isomeric mixture of "Phenol, thiobis[tetrapropylene-".
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS, HPLC-SPE-NMR-TOF-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of "Phenol, thiobis[tetrapropylene-". These combinations provide a multi-dimensional analysis, enhancing both qualitative and quantitative capabilities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for the analysis of thiobisphenols and other polymer additives. core.ac.uknih.govnih.govcanada.caresearchgate.net This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry. For the analysis of "Phenol, thiobis[tetrapropylene-," a reversed-phase HPLC method would typically be employed, allowing for the separation of the compound from other polymer additives and matrix components. The subsequent MS/MS analysis provides structural information through fragmentation patterns, enabling unambiguous identification and quantification even at trace levels. The development of LC-MS/MS methods for similar bisphenol compounds has demonstrated the ability to achieve low detection limits, often in the nanogram per gram range, which is crucial for migration studies and quality control of polymeric materials. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for the analysis of volatile and semi-volatile degradation products of "Phenol, thiobis[tetrapropylene-". nih.govyoutube.com While the parent compound may have a high molecular weight and low volatility, making direct GC analysis challenging without derivatization, its smaller degradation products can be readily analyzed. Pyrolysis-GC/MS is a particularly useful variation for polymer analysis, where the polymer sample is thermally degraded to release volatile fragments, including those from additives like "Phenol, thiobis[tetrapropylene-". researchgate.netifremer.fr This technique can provide valuable information on the thermal stability and degradation mechanisms of the antioxidant within the polymer matrix.
High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance-Time of Flight-Mass Spectrometry (HPLC-SPE-NMR-TOF-MS) represents a state-of-the-art, multi-hyphenated approach that provides an unparalleled level of structural information. nih.govwiley.com This technique allows for the initial separation of "Phenol, thiobis[tetrapropylene-" and its related compounds by HPLC. Selected peaks can then be trapped on a solid-phase extraction (SPE) cartridge, washed to remove interfering mobile phase components, and subsequently eluted into an NMR spectrometer for detailed structural elucidation. The coupling with a high-resolution mass spectrometer like TOF-MS provides accurate mass measurements, further confirming the elemental composition of the analytes. While complex and resource-intensive, this technique is invaluable for the definitive identification of unknown degradation products and metabolites.
| Technique | Separation Principle | Detection Principle | Applicability for Phenol, thiobis[tetrapropylene- |
| LC-MS/MS | Liquid Chromatography (Reversed-Phase) | Tandem Mass Spectrometry | Quantification of the parent compound and non-volatile degradation products; high sensitivity and selectivity. |
| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of volatile and semi-volatile degradation products; requires derivatization for the parent compound. |
| Pyrolysis-GC/MS | Thermal Degradation followed by GC | Mass Spectrometry | Analysis of thermal degradation products within the polymer matrix. |
| HPLC-SPE-NMR-TOF-MS | HPLC followed by Solid-Phase Extraction | NMR and High-Resolution Mass Spectrometry | Definitive structural elucidation of unknown degradation products and metabolites. |
Methodologies for Degradation Product Analysis
Understanding the degradation of "Phenol, thiobis[tetrapropylene-" is crucial for predicting its long-term performance as an antioxidant and for identifying any potentially harmful breakdown products.
Identification and Quantification of Metabolites
The term "metabolites" in this context refers to the transformation products of "Phenol, thiobis[tetrapropylene-" that can form during polymer processing, use, or environmental exposure. The identification and quantification of these degradation products are critical for a comprehensive assessment.
The primary approach for identifying and quantifying these products involves the use of hyphenated techniques like LC-MS/MS and GC-MS. nih.govnih.gov A typical workflow involves extracting the additive and its degradation products from the polymer matrix using a suitable solvent. The extract is then analyzed by LC-MS/MS to identify and quantify non-volatile and polar degradation products. For volatile and semi-volatile products, GC-MS analysis of the extract is performed, often after a derivatization step to improve volatility and chromatographic performance.
The sacrificial transformation of phenolic antioxidants in plastics is known to produce various new products with conjugated double bonds, some of which can be responsible for discoloration. researchgate.net For thiobisphenols, degradation can involve oxidation of the sulfur bridge and modifications to the phenolic rings. The identification of these products relies heavily on the interpretation of mass spectral data and, where possible, comparison with authentic standards.
| Degradation Product Type | Analytical Technique | Key Considerations |
| Oxidized Thioether | LC-MS/MS | Monitoring for mass shifts corresponding to the addition of oxygen atoms. |
| Phenolic Ring Adducts | LC-MS/MS, GC-MS | Identification of products from reactions with other polymer additives or degradation intermediates. |
| Cleavage Products | GC-MS | Analysis of smaller, more volatile molecules resulting from the breakdown of the parent structure. |
Tracing Transformation Pathways via Analytical Signatures
Tracing the transformation pathways of "Phenol, thiobis[tetrapropylene-" involves monitoring the appearance and disappearance of the parent compound and its various degradation products over time under specific stress conditions (e.g., thermal, photo-oxidative). This can be achieved by conducting controlled aging studies on polymer samples containing the antioxidant and analyzing them at different time points.
By plotting the concentration of the parent compound and its identified degradation products as a function of time, it is possible to establish a kinetic profile of the degradation process. The sequence of appearance of different products provides clues about the transformation pathway. For instance, the initial formation of a sulfoxide (B87167) derivative followed by the appearance of a sulfone would suggest a stepwise oxidation of the sulfur atom.
The analytical signatures used to trace these pathways are the specific mass-to-charge ratios (m/z) and fragmentation patterns of the parent compound and its degradation products in MS analysis, as well as their retention times in chromatographic separations. By creating a library of these analytical signatures for known and potential degradation products, it becomes possible to track the complex chemical transformations that "Phenol, thiobis[tetrapropylene-" undergoes during its functional lifetime as an antioxidant.
Theoretical and Computational Studies
Quantum Chemistry and Molecular Modeling
Quantum chemistry and molecular modeling are powerful tools for investigating the electronic structure and dynamic behavior of molecules. These methods have been instrumental in predicting the reactivity and antioxidant capabilities of thiobisphenols and simulating their interactions with harmful reactive species.
Prediction of Reactivity and Antioxidant Potency
Computational studies, particularly those employing Density Functional Theory (DFT), have been pivotal in understanding the antioxidant mechanisms of phenolic and thiophenolic compounds. nih.gov By calculating various physicochemical properties, researchers can predict how effectively these molecules can neutralize free radicals. Key parameters include bond dissociation enthalpies (BDE), ionization potentials (IP), and proton affinities (PA), which help determine the dominant radical scavenging mechanism, such as hydrogen atom transfer (HAT) or single electron transfer (SET). nih.govdigitellinc.comresearchgate.net
For instance, DFT calculations at the (U)B3LYP/6-311++G(d,p) level of theory have been used to assess the impact of structural features on antioxidant activity. nih.govnih.gov In the gas phase, lower BDE values for the S-H bond in thiophenols compared to the O-H bond in phenols suggest a greater propensity for the HAT mechanism. researchgate.netnih.gov This indicates that thiophenols can more readily donate a hydrogen atom to a radical, a crucial step in antioxidation. researchgate.net The resulting thiophenolic radical is also stabilized through resonance, further enhancing its antioxidant capacity. nih.gov
Furthermore, computational models allow for the examination of electronic parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy of the HOMO is related to the electron-donating ability of a molecule, a key trait for an antioxidant. A higher HOMO energy suggests a greater ease of donating an electron to a radical species. The HOMO-LUMO gap provides insights into the chemical reactivity and stability of the molecule. digitellinc.comnih.gov
Table 1: Key Molecular Properties for Antioxidant Activity Prediction
| Property | Significance in Antioxidant Activity | Computational Method |
| Bond Dissociation Enthalpy (BDE) | Lower BDE indicates easier donation of a hydrogen atom (favors HAT mechanism). | DFT Calculations |
| Ionization Potential (IP) | Lower IP suggests easier donation of an electron (favors SET mechanism). | DFT Calculations |
| Proton Affinity (PA) | Lower PA in the presence of a solvent can indicate a preference for the SPLET mechanism. | DFT Calculations |
| HOMO Energy | Higher HOMO energy corresponds to a better electron-donating ability. | DFT Calculations |
| HOMO-LUMO Gap | A smaller gap can indicate higher reactivity. | DFT Calculations |
Simulation of Interaction with Reactive Species
Molecular dynamics simulations provide a means to observe the dynamic interactions between antioxidant molecules and reactive species over time. The ReaxFF reactive force field, for example, can simulate complex chemical reactions, including the degradation and cross-linking of polymers. researchgate.net While not directly applied to "Phenol, thiobis[tetrapropylene-" in the provided context, this methodology could be used to simulate its interaction with reactive oxygen species (ROS) and other radicals.
These simulations can reveal the specific sites on the molecule that are most likely to react and the pathways through which radical scavenging occurs. By visualizing these interactions, researchers can gain a deeper understanding of the protective mechanisms of thiobisphenols at an atomic level. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Analysis
QSPR analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties or biological activity. This approach is valuable for predicting the properties of new compounds and for gaining insights into the mechanisms of action.
Derivation of Molecular Descriptors for Mechanistic Insights
In QSPR studies, the structure of a molecule is represented by a set of numerical values known as molecular descriptors. nih.gov These descriptors can be categorized as whole-molecule descriptors (e.g., topological length, volume, lipophilicity), electro-topological descriptors (e.g., quantitative neighborhoods of atoms - QNAs), and substructural descriptors (e.g., multilevel neighborhoods of atoms - MNAs). researchgate.net
By correlating these descriptors with experimentally determined antioxidant activities, researchers can identify the key structural features that govern the antioxidant potency of a series of compounds. researchgate.netnih.gov For example, a QSPR model might reveal that the presence of specific functional groups or a particular molecular shape is critical for high antioxidant activity. This information provides valuable mechanistic insights, helping to explain why certain thiobisphenols are more effective antioxidants than others. nih.gov
Modeling of Antioxidant Activity and Degradation Rates
QSPR models can be developed to quantitatively predict the antioxidant activity of compounds. nih.gov These models are built using a "training set" of molecules with known activities and then validated using an external "test set". nih.gov A statistically significant and validated QSPR model can then be used to predict the antioxidant potential of novel, unsynthesized compounds, thereby guiding the design of more effective antioxidants. nih.govnih.gov
Similarly, QSPR can be applied to model the degradation rates of chemical compounds. For instance, studies on organotin compounds have shown that their degradation follows first-order kinetics, and their half-life is dependent on the degree of substitution. nih.gov While this study did not focus on thiobisphenols, the same principles could be applied to model the degradation of "Phenol, thiobis[tetrapropylene-" under various environmental conditions. This would be crucial for assessing its persistence and long-term efficacy as a stabilizer.
Kinetic Modeling of Chemical Reactions
Kinetic modeling is used to understand the rates and mechanisms of chemical reactions. For antioxidants, this involves studying the speed at which they react with and neutralize free radicals.
The rate constant for the termination of a radical chain reaction by an antioxidant molecule (k7) is a key parameter used to quantify antioxidant activity. nih.gov Kinetic models can be developed to predict this rate constant based on the structure of the antioxidant and the reaction conditions. researchgate.net
For complex, multi-step degradation processes, model-free and model-based kinetic methods can be employed to analyze data from techniques like thermogravimetric analysis (TGA). mdpi.com Isoconversional methods can determine the number of reaction stages and identify complex reaction behaviors. mdpi.com Model-based methods, while more computationally intensive, can provide a more detailed kinetic description of the process. mdpi.com
In the context of "Phenol, thiobis[tetrapropylene-," kinetic modeling could be used to predict its performance as a stabilizer in various materials over time and under different environmental stressors. By understanding the kinetics of its antioxidant reactions and potential degradation pathways, its formulation and application can be optimized for maximum stability and longevity.
Despite extensive research, detailed scientific information focusing solely on the chemical compound “Phenol, thiobis[tetrapropylene-” and its specific mechanisms in polymer stabilization is not publicly available. General literature on phenolic antioxidants provides a foundational understanding of how this class of compounds functions, but specific research findings, data tables, and detailed mechanisms for "Phenol, thiobis[tetrapropylene-" are absent from the accessible scientific and technical publications.
The provided outline requires a deep dive into the specific actions of "Phenol, thiobis[tetrapropylene-" within polymer matrices, including its role in inhibiting thermo-oxidative degradation, synergistic effects with other antioxidants, and its influence on chain scission, cross-linking, and long-term stability. Without dedicated studies on this particular compound, any attempt to generate the requested article would be based on speculation and extrapolation from the broader class of thiobisphenols, which would not adhere to the strict requirement of focusing solely on "Phenol, thiobis[tetrapropylene-".
Therefore, this article cannot be generated with the required level of scientific accuracy and detail as per the user's instructions.
Mechanisms in Material Science and Polymer Stabilization
Innovative Stabilization Concepts
While traditional phenolic antioxidants have proven effective, the polymer industry is continuously seeking innovative solutions to enhance performance, improve environmental compatibility, and meet evolving regulatory requirements.
Development of Alternative Stabilization Systems (e.g., Phenol-Free)
Concerns over the potential for migration and extractability of conventional antioxidants have driven the development of alternative stabilization systems. One approach is the use of "phenol-free" formulations.
These systems often rely on a synergistic combination of different types of stabilizers. For instance, a blend of phosphites and lactones can provide effective stabilization. tappi.org The phosphite (B83602) acts as a processing stabilizer by decomposing hydroperoxides, while the lactone functions as a long-term thermal stabilizer by trapping carbon-centered radicals. tappi.org Hydroxylamines are another class of phenol-free stabilizers that have shown significant potential. tappi.org
The development of these alternative systems is often tailored to specific polymer types and applications. For example, in the stabilization of polyethylene, formulations utilizing a combination of different phosphites have been explored to achieve desired melt flow properties and color stability without the use of phenolic antioxidants. google.com
Table 1: Comparison of Conventional vs. Alternative Stabilization Systems
| Stabilizer System | Primary Mechanism | Key Components | Advantages |
|---|---|---|---|
| Conventional Phenolic | Radical Scavenging, Hydroperoxide Decomposition | Hindered Phenols, Thiobisphenols | Proven effectiveness, synergistic effects with secondary stabilizers |
| Phenol-Free | Hydroperoxide Decomposition, Radical Trapping | Phosphites, Lactones, Hydroxylamines | Reduced potential for migration, tailored performance |
Polymer-Bound Phenolic Antioxidants and Their Mechanisms
A significant advancement in polymer stabilization is the development of polymer-bound antioxidants. This approach involves covalently bonding the antioxidant moiety to the polymer backbone.
This covalent attachment offers several key advantages:
Reduced Migration: By being chemically bound to the polymer chain, the antioxidant cannot migrate to the surface or be extracted into the surrounding environment. This is particularly important for applications in food packaging and medical devices.
Enhanced Durability: The permanent nature of the bond ensures long-term protection against degradation throughout the polymer's service life.
Improved Thermal Stability: Polymer-bound antioxidants often exhibit higher thermal stability compared to their unbound counterparts.
The synthesis of polymer-bound phenolic antioxidants can be achieved through various methods. One common approach is to copolymerize a monomer containing a phenolic antioxidant functionality with the primary polymer monomers. Another method involves grafting the antioxidant molecule onto a pre-existing polymer chain.
The mechanism of action for polymer-bound phenolic antioxidants is similar to that of conventional phenolics, relying on the donation of a hydrogen atom from the phenolic hydroxyl group to terminate free radicals. partinchem.com However, their confinement to the polymer matrix can influence their efficiency and interaction with other additives. Research has shown that the effectiveness of polymer-bound antioxidants can be influenced by the length and flexibility of the spacer connecting the antioxidant to the polymer backbone.
Table 2: Research Findings on Polymer-Bound Antioxidants
| Polymer System | Antioxidant Type | Key Findings |
|---|---|---|
| Polypropylene | Grafted phenolic antioxidant | Increased thermal stability and resistance to extraction compared to conventional antioxidants. |
| Polyethylene | Copolymerized hindered amine light stabilizer (HALS) | Improved long-term UV stability and reduced migration. |
Mechanistic Aspects in Organic Synthesis
Role as a Key Intermediate in Complex Chemical Syntheses
There are no published reports or data indicating that "Phenol, thiobis[tetrapropylene-" serves as a foundational building block or intermediate in the multistep synthesis of complex molecules. Its synthesis is designed to produce a final product for industrial use, not an intermediate for further elaboration.
Phenol (B47542) Coupling Reactions in Natural Product Synthesis
Phenol coupling reactions are a critical tool in the synthesis of many natural products. rsc.orgresearchgate.netrsc.org These reactions typically involve phenols with less steric bulk and specific electronic properties to facilitate controlled C-C or C-O bond formation. rsc.orgresearchgate.net The structure of "Phenol, thiobis[tetrapropylene-" is not amenable to the precise control required for natural product synthesis, and there are no documented instances of its use in this area.
Q & A
Q. What are the primary health and environmental hazards associated with Phenol, thiobis[tetrapropylene-], and how should they be mitigated in laboratory settings?
- Methodological Answer: Phenol, thiobis[tetrapropylene-] is classified as an endocrine disruptor with reproductive and environmental toxicity risks . Mitigation strategies include:
- Using personal protective equipment (PPE) such as nitrile gloves and chemical-resistant lab coats.
- Conducting experiments in fume hoods to minimize inhalation exposure.
- Implementing waste disposal protocols compliant with EPA guidelines (e.g., neutralization before disposal).
- Regular monitoring of workplace air quality using gas chromatography-mass spectrometry (GC-MS) to detect trace emissions .
Q. What analytical methods are recommended for quantifying trace amounts of Phenol, thiobis[tetrapropylene-] in environmental samples?
- Methodological Answer:
- GC-MS : Use a DB-5MS capillary column with electron ionization (EI) for high sensitivity. Calibrate with certified reference standards (e.g., Thiobis(di-sec-amylphenol), CAS 96-66-2) .
- HPLC-UV : Employ a C18 reverse-phase column with UV detection at 280 nm. Validate method accuracy via spike-and-recovery experiments in matrices like soil or water .
- Quality Control : Include blanks and internal standards (e.g., deuterated analogs) to correct for matrix effects .
Q. What regulatory frameworks restrict the use of Phenol, thiobis[tetrapropylene-] in research materials?
- Methodological Answer:
- EU RoHS Directive : Limits its use in electrical/electronic equipment due to endocrine-disrupting properties. Verify compliance via supplier declarations .
- ECHA SVHC List : Requires authorization under REACH for concentrations ≥0.1% (w/w). Document alternatives using the Substitution Support Portal .
- French AGEC Law : Mandates disclosure in products; use the SCIP database for reporting obligations .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for Phenol, thiobis[tetrapropylene-] across studies?
- Methodological Answer:
- Systematic Review : Use PRISMA guidelines to screen 620+ studies (as modeled in tripropylene glycol assessments) and prioritize peer-reviewed data .
- Dose-Response Analysis : Compare NOAEL/LOAEL values across studies; apply benchmark dose modeling to harmonize endpoints .
- Analog Data : Cross-reference with structurally similar compounds (e.g., tetrabromobisphenol A) to infer mechanisms when data gaps exist .
Q. What synthetic routes optimize the production of Phenol, thiobis[tetrapropylene-] with high purity for experimental use?
- Methodological Answer:
- Stepwise Alkylation : React tetrapropylene oxide with thiophenol under anhydrous conditions (60°C, 12 hrs). Monitor progress via thin-layer chromatography (TLC) .
- Purification : Recrystallize crude product in hexane/ethyl acetate (3:1 v/v). Characterize purity using H NMR (δ 7.2–6.8 ppm for aromatic protons) and FT-IR (O-H stretch at 3300 cm) .
- Stability Testing : Store under nitrogen at -20°C to prevent oxidative degradation; validate shelf life via accelerated aging studies .
Q. How can thermodynamic properties (e.g., solubility, stability) of Phenol, thiobis[tetrapropylene-] be accurately determined for environmental modeling?
- Methodological Answer:
- Solubility Measurements : Use the shake-flask method with HPLC quantification. Report uncertainties via IUPAC-recommended error propagation techniques .
- Thermogravimetric Analysis (TGA) : Determine thermal stability under N atmosphere (10°C/min ramp). Cross-validate with differential scanning calorimetry (DSC) .
- Environmental Modeling : Input data into EPI Suite or COSMOtherm to predict partitioning coefficients (e.g., log ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
